ELP1 Exon 20 Inclusion vs. Kinetin
In a luciferase-based splicing reporter assay system designed to quantify exon 20 inclusion in the ELP1 transcript, BPN-15477 (2-chloro-N-(pyridin-4-ylmethyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine) produced an EC50 value of 1.9 μM for increasing full-length ELP1 mRNA . In direct comparative evaluation within the same study context, BPN-15477 was reported as 'significantly more potent and efficacious than kinetin,' a previously established ELP1 splicing corrector compound that served as a benchmark reference in this indication . The increased efficacy was accompanied by selective splicing modulation activity, as determined by transcriptome-wide RNA-seq analysis demonstrating minimal off-target splicing alterations [1].
| Evidence Dimension | ELP1 exon 20 inclusion potency |
|---|---|
| Target Compound Data | EC50 = 1.9 μM |
| Comparator Or Baseline | Kinetin (quantitative superiority claimed; significantly more potent and efficacious) |
| Quantified Difference | Significantly more potent and efficacious (qualitative superiority statement with quantitative target EC50) |
| Conditions | Luciferase splicing reporter assay in cellular model; full-length ELP1 mRNA quantification |
Why This Matters
This quantifies functional splicing correction activity at a therapeutically relevant locus, enabling selection of this compound over alternative splicing modulators lacking established ELP1 exon 20 activity.
- [1] Gao D, et al. A deep learning approach to identify gene targets of a novel therapeutic for human splicing disorders. Nat Commun. 2021;12(1):3332. View Source
